3-Fluoro-5-methyl-2-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine
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Overview
Description
3-Fluoro-5-methyl-2-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine is an organic compound that features a trifluoromethyl group and a piperidine ring. This compound is of significant interest due to its unique chemical structure, which imparts distinct physicochemical properties. It is used in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-methyl-2-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and specific catalysts to achieve high yields and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-methyl-2-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
3-Fluoro-5-methyl-2-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Fluoro-5-methyl-2-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and piperidine ring play crucial roles in modulating the compound’s binding affinity and selectivity. These interactions can lead to the inhibition or activation of biological pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl and pyridine moieties but differs in the presence of a chlorine atom instead of a piperidine ring.
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in having a trifluoromethyl group and a fluorine atom, but lacks the piperidine ring.
Uniqueness
3-Fluoro-5-methyl-2-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine is unique due to the combination of its trifluoromethyl group, piperidine ring, and fluorinated pyridine core. This unique structure imparts distinct physicochemical properties, making it valuable for specific applications in drug development and material science .
Properties
IUPAC Name |
(3-fluoro-5-methylpyridin-2-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F4N2O/c1-8-6-10(14)11(18-7-8)12(20)19-4-2-9(3-5-19)13(15,16)17/h6-7,9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMYVFAXSVCXTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)N2CCC(CC2)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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